molecular formula C12H10N4S B2945728 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine CAS No. 1384428-42-5

4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine

Cat. No.: B2945728
CAS No.: 1384428-42-5
M. Wt: 242.3
InChI Key: ZWHIXHLAYCBALX-UHFFFAOYSA-N
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Description

4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine is a heterocyclic compound that features a unique combination of imidazole, thiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine typically involves the construction of the imidazole, thiazole, and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then further functionalized to introduce the thiazole and pyridine moieties . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature imidazole, thiazole, or pyridine rings, such as:

Uniqueness

What sets 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)-4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-14-6-10(15-8)12-16-11(7-17-12)9-2-4-13-5-3-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHIXHLAYCBALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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